3-ethyl-3-methylpentanal

Description

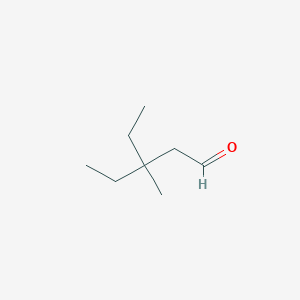

Structure

3D Structure

Properties

Molecular Formula |

C8H16O |

|---|---|

Molecular Weight |

128.21 g/mol |

IUPAC Name |

3-ethyl-3-methylpentanal |

InChI |

InChI=1S/C8H16O/c1-4-8(3,5-2)6-7-9/h7H,4-6H2,1-3H3 |

InChI Key |

RMJFIACBKLAXEY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CC)CC=O |

Origin of Product |

United States |

Elucidation of Reaction Pathways and Mechanistic Studies of 3 Ethyl 3 Methylpentanal

Carbon-Carbon Bond-Forming Reactions at the Alpha-Position of Branched Aldehydes

The alpha-position of 3-ethyl-3-methylpentanal is a key site for functionalization, enabling the construction of more complex molecular architectures. The presence of two protons on the alpha-carbon allows for the formation of nucleophilic intermediates that can react with a variety of electrophiles.

The foundation of alpha-functionalization for aldehydes like this compound lies in enolate and enamine chemistry. Enolates are formed by the deprotonation of the alpha-carbon using a suitable base. masterorganicchemistry.comlibretexts.org The resulting anion is a powerful nucleophile, with the negative charge delocalized between the alpha-carbon and the oxygen atom. masterorganicchemistry.com The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones, though for this compound, only one enolate can be formed. bham.ac.uk Strong bases, such as lithium diisopropylamide (LDA), are typically required to ensure complete and irreversible formation of the enolate. libretexts.org

Alternatively, enamines are formed through the reaction of an aldehyde with a secondary amine, typically with acid catalysis to facilitate the dehydration step. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com Common secondary amines used for this purpose include pyrrolidine, piperidine, and morpholine. libretexts.org Enamines are neutral analogs of enolates and are also excellent nucleophiles at the alpha-carbon due to resonance donation from the nitrogen atom. wikipedia.orglibretexts.org They offer advantages over enolates by being easier to prepare under milder, non-basic conditions, which can prevent side reactions like self-condensation. libretexts.org Once the desired alpha-functionalization is achieved, the enamine can be readily hydrolyzed back to the aldehyde. libretexts.org

The enolate or enamine derived from this compound can act as a nucleophile in Michael addition reactions. This reaction involves the 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, nitriles, or nitro compounds, which are known as Michael acceptors. tamu.eduresearchgate.net This process is a powerful method for forming carbon-carbon bonds. researchgate.net

The mechanism involves the attack of the nucleophilic alpha-carbon of the enolate/enamine on the β-carbon of the Michael acceptor. researchgate.net This forms a new enolate intermediate, which is then protonated during workup to yield the 1,5-dicarbonyl compound or a related structure. The reaction is typically catalyzed by a base, which generates the initial enolate. tamu.edu The versatility of the Michael reaction allows for the introduction of a wide array of substituents at the alpha-position of this compound. researchgate.net

Table 1: Representative Michael Addition Reactions with Aldehyde-Derived Nucleophiles

| Nucleophile Precursor | Michael Acceptor | Catalyst | Product Type |

|---|---|---|---|

| Branched Aldehyde | Methyl Vinyl Ketone | Base (e.g., NaOH) | 1,5-Diketone |

| Branched Aldehyde | Acrylonitrile | Base (e.g., NaOEt) | γ-Ketonitrile |

This table presents generalized examples of Michael additions involving aldehyde nucleophiles.

The Aldol (B89426) reaction is a cornerstone of C-C bond formation where an enolate reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, known as an aldol. libretexts.orgbyjus.com The enolate of this compound can react with another molecule of itself (a self-aldol reaction) or with a different aldehyde or ketone (a crossed-aldol reaction) in the presence of a base or acid catalyst. byjus.com The initial aldol adduct can often be dehydrated upon heating or under acidic/basic conditions to yield an α,β-unsaturated aldehyde, the aldol condensation product. youtube.com However, for α,α-disubstituted aldehydes like this compound, the resulting aldol adduct lacks an alpha-hydrogen and thus cannot undergo this subsequent dehydration step. youtube.com

The Mannich reaction is a three-component condensation involving an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an acidic alpha-proton, such as this compound. wikipedia.orgorganic-chemistry.org The reaction first forms an electrophilic iminium ion from the aldehyde and amine. wikipedia.org The enol or enolate of this compound then attacks this iminium ion, leading to the formation of a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org These products are valuable synthetic intermediates, particularly in the synthesis of alkaloids and other nitrogen-containing structures. organic-chemistry.org The steric hindrance at the alpha-position of this compound can pose challenges, potentially requiring optimized reaction conditions or specific catalysts. nih.gov

Stereoselective α-allylic alkylation of branched aldehydes represents a sophisticated method for C-C bond formation. This transformation can be achieved by merging enamine catalysis with transition metal catalysis. researchgate.net In this dual catalytic system, a chiral secondary amine catalyst activates the aldehyde by forming a nucleophilic enamine intermediate. Simultaneously, a transition metal complex, often palladium or iridium, activates an allylic electrophile (such as an allylic acetate or alcohol) to form a π-allyl complex. researchgate.netresearchgate.net The enamine then attacks the electrophilic metal-allyl intermediate, forming a new C-C bond at the alpha-position of the aldehyde with high stereocontrol. This approach allows for the synthesis of chiral α-quaternary allyl aldehydes. nih.gov

Table 2: Catalytic Systems for Asymmetric Allylic Alkylation of Branched Aldehydes

| Aldehyde Type | Allylic Electrophile | Organocatalyst | Metal Catalyst | Outcome |

|---|---|---|---|---|

| α-Branched Aldehyde | Allylic Acetate | Chiral Secondary Amine | Palladium Complex | Enantioselective α-allylation |

This table illustrates common catalytic systems used for the stereoselective allylic alkylation of branched aldehydes. researchgate.netresearchgate.net

Carbon-Heteroatom Bond-Forming Reactions Involving the Aldehyde Moiety and Alpha-Position

Beyond C-C bonds, the alpha-position of this compound is also amenable to the introduction of heteroatoms, such as nitrogen and halogens, providing pathways to valuable functionalized molecules.

Alpha-Nitrogenation of α,α-disubstituted aldehydes can be accomplished using organocatalytic methods. ehu.esnih.gov A common strategy involves the reaction of the aldehyde with an electrophilic nitrogen source, such as an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). acs.orgacs.org The reaction is promoted by a chiral amine organocatalyst, which forms a chiral enamine intermediate with the aldehyde. acs.org This enamine then attacks the azodicarboxylate in a highly enantioselective manner. nih.govacs.org This method provides direct access to chiral α-amino aldehydes with a quaternary stereocenter, which are important building blocks in medicinal chemistry. researchgate.net Studies have shown that excellent yields and high enantioselectivities (up to 99% ee) can be achieved, sometimes even in the absence of a solvent. ehu.esnih.gov

Alpha-Halogenation of aldehydes proceeds through an enol or enolate intermediate. pitt.edu The reaction can be performed under acidic or basic conditions. In the presence of acid, the aldehyde tautomerizes to its enol form, which then attacks the halogen (Cl₂, Br₂, or I₂). pitt.edu Under basic conditions, an enolate is formed, which is even more nucleophilic and reacts rapidly with the halogen. mnstate.edu For monosubstitution, acidic conditions are generally preferred, as the introduction of an electron-withdrawing halogen deactivates the product towards further reaction. Conversely, under basic conditions, the resulting α-halo aldehyde is more acidic than the starting material, leading to rapid multiple halogenations. mnstate.edu Given the structure of this compound, both mono- and di-halogenation at the alpha-position are possible.

Table 3: Summary of Alpha-Heteroatom Functionalization

| Reaction | Reagent | Catalyst/Conditions | Product |

|---|---|---|---|

| α-Nitrogenation | Azodicarboxylate | Chiral Amine Organocatalyst | α-Hydrazino Aldehyde |

| α-Halogenation | Br₂ | Acetic Acid (Acidic) | α-Bromo Aldehyde |

This table summarizes general conditions for the alpha-nitrogenation and halogenation of aldehydes.

Imination Reactions with Nitrogenous Bases and Subsequent Derivatizations

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This acid-catalyzed reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral carbinolamine intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding imine. youtube.com

Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon.

The primary amine acts as a nucleophile, attacking the carbonyl carbon to form a protonated carbinolamine.

Deprotonation of the nitrogen and protonation of the hydroxyl group make water a good leaving group.

Elimination of water and deprotonation of the nitrogen result in the formation of the C=N double bond of the imine.

Due to the steric hindrance around the carbonyl group in this compound, the rate of imine formation can be slower compared to less hindered aldehydes. ncert.nic.in The bulky 3-ethyl-3-methylpentyl group can impede the approach of the nucleophilic amine. To facilitate this transformation, especially with sterically demanding amines, specific dehydrating agents like tetraethyl orthosilicate can be employed to drive the reaction towards the product by removing water. masterorganicchemistry.com

Subsequent derivatizations of the resulting imines can lead to a variety of other functional groups. For instance, the reduction of the imine will yield a secondary amine, a transformation discussed in more detail in the reductive transformations section.

Hydroacylation Processes Utilizing Branched Aldehyde Substrates

Hydroacylation involves the addition of the aldehyde C-H bond across a C-C, C-N, or C-O multiple bond. For branched aldehydes like this compound, intermolecular hydroacylation with alkenes or alkynes can be achieved using transition metal catalysts, most notably rhodium(I) complexes. acs.org These reactions represent an atom-economical way to synthesize ketones.

The catalytic cycle for rhodium(I)-catalyzed hydroacylation generally involves:

Oxidative addition of the aldehydic C-H bond to the rhodium(I) center to form a rhodium(III)-hydrido-acyl complex.

Coordination of the unsaturated substrate (e.g., an alkene).

Migratory insertion of the alkene into either the rhodium-hydride or rhodium-acyl bond.

Reductive elimination to release the ketone product and regenerate the rhodium(I) catalyst.

For sterically hindered aldehydes, the oxidative addition step can be the rate-limiting step. The choice of ligand on the rhodium catalyst is crucial for achieving high efficiency and selectivity. acs.org While specific studies on this compound are not abundant, research on other α-branched aldehydes has demonstrated the feasibility of such transformations. acs.org

Below is a representative table of reaction conditions for the hydroacylation of branched aldehydes with alkenes, based on analogous systems.

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| [Rh(cod)Cl]₂ | Josiphos-type | Toluene | 60 | 85-95 |

| Rh(I) complex | BINAP | THF | 50 | 70-80 |

| [Rh(coe)₂Cl]₂ | Ferrocene-based | Dichloromethane | 40 | 80-90 |

This data is representative of hydroacylation reactions with branched aldehydes and may not reflect the exact outcomes for this compound.

Reductive Transformations of the Aldehyde Moiety to Alcohols and Amines

The aldehyde functional group in this compound can be readily reduced to a primary alcohol, 3-ethyl-3-methylpentan-1-ol. This can be accomplished using a variety of reducing agents. Common laboratory reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). harvard.edu

The mechanism of reduction with complex metal hydrides involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup.

| Reducing Agent | Solvent | Temperature (°C) | Product |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 - 25 | 3-ethyl-3-methylpentan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 0 | 3-ethyl-3-methylpentan-1-ol |

Furthermore, this compound can be converted into a primary amine through reductive amination. This process involves the initial formation of an imine with ammonia, which is then reduced in situ. A common reagent for this one-pot reaction is sodium cyanoborohydride (NaBH₃CN), which is selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde. youtube.com

The reaction pathway is as follows:

Formation of an imine from this compound and ammonia under mildly acidic conditions. youtube.com

The imine is protonated to form an iminium ion, which is more electrophilic.

A hydride reagent, such as NaBH₃CN, selectively reduces the iminium ion to the corresponding primary amine, 3-ethyl-3-methylpentan-1-amine. youtube.com

The synthesis of sterically hindered amines via reductive amination can be challenging, but effective methods have been developed. mdpi.comnih.gov

Oxidative Transformations of Aldehydes to Carboxylic Acids

Aldehydes are readily oxidized to carboxylic acids, and this compound is no exception. This transformation can be achieved using a variety of oxidizing agents. chemistrysteps.com Strong oxidizing agents such as potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄) are effective. chemistrysteps.com

The mechanism for oxidation with chromium-based reagents in aqueous conditions typically involves the formation of a hydrate at the carbonyl carbon. libretexts.orgucalgary.ca This gem-diol is then esterified by the chromium species, and a subsequent elimination reaction, facilitated by a base (such as water), results in the formation of the carboxylic acid and a reduced chromium species. ucalgary.ca The presence of the aldehydic hydrogen is crucial for this reaction to proceed. ucalgary.ca

| Oxidizing Agent | Solvent | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Water, NaOH | Basic, then acid workup | 3-ethyl-3-methylpentanoic acid |

| Chromic Acid (H₂CrO₄) | Acetone | Jones Oxidation | 3-ethyl-3-methylpentanoic acid |

| Silver Oxide (Ag₂O) | Aqueous Ammonia | Tollens' Test | 3-ethyl-3-methylpentanoic acid |

The Tollens' reagent, consisting of silver oxide in aqueous ammonia, provides a milder method for this oxidation and is a classic chemical test for aldehydes. chemistrysteps.com

Computational Chemistry and Theoretical Investigations of 3 Ethyl 3 Methylpentanal Reactivity

Quantum Chemical Studies of Reaction Mechanisms and Transition States for Aldehyde Transformations

There are currently no specific quantum chemical studies detailing the reaction mechanisms and transition states for transformations involving 3-ethyl-3-methylpentanal. General theoretical models for nucleophilic additions to chiral aldehydes, such as the Felkin-Anh and Cram-Chelation models, provide a foundational understanding. However, the specific energetic barriers, transition state geometries, and reaction coordinates for this compound in reactions like reduction, oxidation, or carbon-carbon bond formation have not been computationally mapped. Such studies would be crucial for predicting its reactivity and for the rational design of new synthetic methodologies.

Conformational Analysis and Stereochemical Control Modeling for Branched Systems

A detailed conformational analysis of this compound, which would identify the relative energies of its various staggered and eclipsed conformations, is not present in the current body of scientific literature. Understanding the conformational landscape is a prerequisite for modeling stereochemical control in its reactions. The interplay of steric and electronic effects of the ethyl and methyl groups at the α-position would significantly influence the facial selectivity of nucleophilic attack on the carbonyl carbon. Without specific computational models for this molecule, predictions of stereochemical outcomes remain generalized.

Application of Density Functional Theory (DFT) in Catalytic Cycle Elucidation and Reaction Design

Density Functional Theory (DFT) is a powerful tool for elucidating the mechanisms of catalyzed reactions. While DFT has been extensively applied to understand catalytic cycles involving other aldehydes, there are no published studies that specifically apply DFT to elucidate a catalytic cycle involving this compound. Such an investigation would involve modeling the interaction of the aldehyde with a catalyst (e.g., an organocatalyst or a transition metal complex), mapping the energy profile of the entire catalytic loop, and identifying the rate-determining step. This information is vital for optimizing existing catalytic systems and designing new, more efficient ones for reactions with this sterically demanding substrate.

Theoretical Insights into Chirality Transfer and Enantioselectivity in Asymmetric Reactions

The development of asymmetric reactions to synthesize chiral molecules is a cornerstone of modern organic chemistry. Theoretical studies are instrumental in understanding the origins of enantioselectivity. For this compound, which is achiral but would produce a chiral center upon many common reactions, there are no theoretical insights into chirality transfer and enantioselectivity in its asymmetric transformations. Computational modeling could predict how a chiral catalyst or reagent would interact with the prochiral faces of the aldehyde, providing a quantitative understanding of the energy differences between the diastereomeric transition states that lead to the formation of different enantiomers. The absence of such studies for this compound means that the rationalization of potential enantioselective syntheses involving this substrate remains in the realm of qualitative analogy to similar, but not identical, systems.

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 3-ethyl-3-methylpentanal. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom.

Structural Elucidation: The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to its unique protons. The aldehydic proton is particularly diagnostic, appearing far downfield (typically δ 9-10 ppm) due to the deshielding effect of the carbonyl group. The remaining alkyl protons would appear in the upfield region (δ 0.8-2.5 ppm), with their chemical shifts and splitting patterns revealing their connectivity. For instance, the methylene (B1212753) protons adjacent to the carbonyl group would appear as a singlet, while the ethyl and methyl groups would show characteristic triplet and quartet patterns.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon appearing significantly downfield (δ 190-215 ppm). pressbooks.pub The quaternary carbon at the C3 position would also have a distinct chemical shift, alongside the signals for the various methyl and methylene carbons.

Predicted NMR Data for this compound

| ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | ||

|---|---|---|---|

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| -CHO | 9.6 (singlet) | C=O | ~205 |

| -CH₂-CHO | 2.2 (singlet) | -C(CH₃)(CH₂CH₃)₂ | ~45 |

| -CH₂-CH₃ | 1.4 (quartet) | -CH₂-CHO | ~55 |

| -CH₃ (on C3) | 0.9 (singlet) | -CH₂-CH₃ | ~25 |

| -CH₂-CH₃ | 0.8 (triplet) | -CH₃ (on C3) | ~20 |

| -CH₂-CH₃ | ~8 |

Stereochemical Assignment: this compound possesses a chiral center at the C3 carbon, meaning it can exist as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral auxiliaries, can be used to determine the absolute configuration. nih.gov Chiral derivatizing agents (CDAs) can be reacted with the aldehyde to form diastereomers, which will have distinct NMR spectra. researchgate.net Alternatively, chiral solvating agents (CSAs) can be used to create a chiral environment that induces different chemical shifts for the enantiomers. researchgate.net

Reaction Monitoring: NMR is a powerful tool for monitoring the progress of reactions involving this compound in real-time. oxinst.comyoutube.com For example, in a reduction reaction of the aldehyde to an alcohol, the disappearance of the characteristic aldehyde proton signal at ~9.7 ppm and the appearance of a new signal for the alcohol's hydroxyl proton can be tracked over time. nih.govmagritek.com This allows for the determination of reaction kinetics and the identification of any intermediate species. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress Tracking

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. jove.com For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group of the aldehyde.

Functional Group Analysis: The IR spectrum of a saturated aliphatic aldehyde like this compound is characterized by a strong, sharp absorption peak for the C=O stretch, typically appearing in the range of 1740-1720 cm⁻¹. orgchemboulder.com Another key diagnostic feature for aldehydes is the presence of two weak to moderate C-H stretching bands around 2830-2695 cm⁻¹, with one often appearing near 2720 cm⁻¹. orgchemboulder.com These absorptions, in conjunction with the C=O stretch, are highly indicative of an aldehyde functional group. jove.com The spectrum would also show C-H stretching and bending vibrations for the alkyl portions of the molecule.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde C=O | Stretch | 1740-1720 | Strong |

| Aldehyde C-H | Stretch | 2830-2800 and 2730-2700 | Weak to Medium |

| Alkyl C-H | Stretch | 2960-2850 | Strong |

| Alkyl C-H | Bend | 1465 and 1375 | Medium |

Reaction Progress Tracking: IR spectroscopy can be used to monitor the progress of a reaction by observing the change in intensity of characteristic absorption bands. youtube.comyoutube.com For instance, in an oxidation reaction of this compound to the corresponding carboxylic acid, one would observe the disappearance of the aldehyde C-H stretches and a shift of the C=O stretch to a lower frequency, accompanied by the appearance of a very broad O-H stretch for the carboxylic acid (typically 3300-2500 cm⁻¹).

Mass Spectrometry (MS) for Reaction Product Identification and Pathway Tracing

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

Reaction Product Identification: For this compound (C₈H₁₆O), the molecular weight is 128.21 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 128. The fragmentation pattern of the molecular ion provides valuable structural information. Aldehydes undergo characteristic fragmentation pathways, including α-cleavage and McLafferty rearrangement. jove.comslideshare.netyoutube.com

α-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group, leading to the loss of an alkyl radical. miamioh.edu For this compound, α-cleavage could result in the loss of an ethyl radical (C₂H₅•) to give a fragment at m/z 99, or the loss of a propyl radical (C₃H₇•) to give a fragment at m/z 85. The loss of a hydrogen atom from the carbonyl group can also occur, resulting in an [M-1] peak at m/z 127. whitman.edu

McLafferty Rearrangement: This is a common fragmentation for carbonyl compounds containing a γ-hydrogen. jove.com It involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β bond, resulting in the elimination of a neutral alkene. For this compound, this would lead to a prominent peak at m/z 72.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 128 | [C₈H₁₆O]⁺• | Molecular Ion |

| 99 | [M - C₂H₅]⁺ | α-Cleavage |

| 85 | [M - C₃H₇]⁺ | α-Cleavage |

| 72 | [C₄H₈O]⁺• | McLafferty Rearrangement |

| 57 | [C₄H₉]⁺ | Further Fragmentation |

Pathway Tracing: Mass spectrometry is instrumental in tracing metabolic and chemical reaction pathways through the use of stable isotope labeling. bitesizebio.comnih.gov By using isotopically labeled starting materials (e.g., containing ¹³C or ²H), the fate of specific atoms can be followed through a reaction sequence. nih.govox.ac.uk Analyzing the mass spectra of the products reveals the incorporation and position of the isotopic labels, providing detailed mechanistic insights. sciforum.net

Chromatographic Methods (GC-MS, HPLC) in Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination where gas chromatography separates volatile compounds and mass spectrometry provides their identification. This technique is well-suited for the analysis of this compound. A sample is injected into the GC, where it is vaporized and carried by an inert gas through a column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. The retention time is a characteristic property used for identification. As the separated components elute from the column, they enter the mass spectrometer, which provides a mass spectrum for definitive identification and purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is used for the separation of less volatile or thermally unstable compounds. waters.com For the analysis of this compound, it is often necessary to first derivatize the aldehyde to a more readily detectable compound, such as a 2,4-dinitrophenylhydrazone (DNPH) derivative. researchgate.net

For the separation of the enantiomers of this compound, chiral HPLC is the method of choice. sigmaaldrich.comphenomenex.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. chiralpedia.com

Summary of Chromatographic Methods for this compound Analysis

| Technique | Application | Typical Stationary Phase | Detector |

|---|---|---|---|

| GC-MS | Purity assessment, identification in volatile mixtures | Polysiloxane-based (e.g., DB-5) | Mass Spectrometer |

| HPLC (after derivatization) | Quantification in complex matrices | Reversed-phase (e.g., C18) | UV-Vis |

| Chiral HPLC | Enantiomeric separation and quantification | Chiral Stationary Phase (e.g., polysaccharide-based) | UV-Vis, Polarimeter |

Strategic Applications of 3 Ethyl 3 Methylpentanal in Complex Organic Synthesis

Role as Chiral Building Blocks for Natural Product Synthesis

Chiral building blocks are fundamental to the enantioselective synthesis of natural products, as the biological activity of these complex molecules is often dictated by their absolute stereochemistry. wisdomlib.orgbuchler-gmbh.com Aldehydes are particularly valuable synthons, participating in a wide array of carbon-carbon bond-forming reactions that can establish new stereocenters with high levels of control.

The structure of 3-ethyl-3-methylpentanal is notable for the quaternary carbon at the 3-position. While the parent compound is achiral, its derivatives, particularly those formed through reactions at the aldehyde or the α-carbon, can be chiral. The asymmetric synthesis of such sterically hindered aldehydes or their precursors is a significant challenge in organic chemistry, often requiring sophisticated catalytic methods to achieve high enantioselectivity. organic-chemistry.orgnih.govnih.gov

Once obtained in an enantiomerically pure form, chiral derivatives of this compound could serve as valuable intermediates in the synthesis of natural products containing congested quaternary stereocenters. nih.gov These structural motifs are found in a variety of biologically active molecules. The ethyl and methyl groups on the quaternary center of this compound provide a specific steric and electronic environment that could be exploited to direct the stereochemical outcome of subsequent transformations. For instance, its use in aldol (B89426), Wittig, or Grignard reactions would lead to the formation of complex carbon skeletons with a high degree of substitution.

Table 1: Potential Asymmetric Reactions for the Synthesis of Chiral this compound Derivatives

| Reaction Type | Catalyst/Reagent Example | Potential Chiral Product | Application in Natural Product Synthesis |

|---|---|---|---|

| Asymmetric Alkylation | Chiral auxiliary-based enolate alkylation | (R/S)-2-Alkyl-3-ethyl-3-methylpentanal | Introduction of side chains with stereocontrol |

| Asymmetric Conjugate Addition | Organocatalyst (e.g., chiral amine) | (R/S)-3-Ethyl-3-methyl-5-substituted-pentanal | Formation of remote stereocenters |

Intermediate in the Synthesis of Advanced Pharmaceutical Precursors

The pharmaceutical industry has a significant demand for novel chiral intermediates to facilitate the discovery and development of new drugs. nih.govnih.gov The principle of chirality is paramount in drug design, as different enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles. eurekalert.org

This compound, as a precursor to chiral molecules, holds potential in the synthesis of advanced pharmaceutical precursors. The aldehyde functionality is a versatile handle for the introduction of various pharmacophores. For example, reductive amination of this compound could lead to a range of chiral amines, a common structural motif in many active pharmaceutical ingredients (APIs). Furthermore, oxidation to the corresponding carboxylic acid would provide a chiral carboxylic acid, another important functional group in drug molecules.

The sterically hindered nature of the quaternary center in this compound could be advantageous in designing drug candidates with improved metabolic stability. The bulky ethyl and methyl groups can shield adjacent functional groups from enzymatic degradation, potentially leading to a longer biological half-life.

Table 2: Hypothetical Pharmaceutical Precursors Derived from this compound

| Precursor Type | Synthetic Transformation | Potential Therapeutic Area |

|---|---|---|

| Chiral Amine | Reductive Amination | Neurology, Cardiology |

| Chiral Alcohol | Reduction | Antiviral, Anti-inflammatory |

Contribution to Fragrance and Flavor Chemistry via Derivatization and Chemical Transformations

Aldehydes are a well-established class of compounds in the fragrance and flavor industry, prized for their often potent and diverse olfactory properties. alphaaromatics.com Both naturally occurring and synthetic aldehydes are used to impart a wide range of scents, from fruity and floral to green and woody. The odor of an aldehyde is highly dependent on its molecular structure, including chain length, branching, and the presence of other functional groups.

While there is no specific information in the public domain on the olfactory properties of this compound, its structural features suggest that it and its derivatives could possess interesting scent profiles. The derivatization of aldehydes is a common strategy to modify and enhance their fragrance characteristics. nih.govresearchgate.net For this compound, several chemical transformations could lead to new fragrance ingredients:

Reduction to the corresponding alcohol (3-ethyl-3-methylpentan-1-ol): Alcohols often have softer, more floral or woody scents compared to their parent aldehydes.

Acetylation of the alcohol: The resulting ester would likely have a fruity or sweet aroma.

Formation of acetals: Reaction with alcohols can produce acetals with varying scent profiles, often used to create green or fresh notes.

The steric hindrance around the aldehyde group might influence the release of the fragrance, potentially leading to a longer-lasting scent.

Table 3: Potential Fragrance and Flavor Derivatives of this compound

| Derivative | Chemical Transformation | Predicted Odor Profile |

|---|---|---|

| 3-Ethyl-3-methylpentan-1-ol | Reduction | Woody, slightly floral |

| 3-Ethyl-3-methylpentyl acetate | Esterification | Fruity, sweet |

Utility in Polymer Chemistry as Monomeric Precursors and Modifiers

Aldehydes are versatile functional groups in polymer chemistry, serving as both monomers and as reactive sites for the post-polymerization modification of materials. researchgate.netnih.gov The reactivity of the aldehyde group allows for a variety of chemical ligations, enabling the synthesis of polymers with tailored properties. nih.govacs.org

While not a conventional monomer for polymerization itself, this compound could be incorporated into polymer structures through several strategies. For instance, it could be used as a chain-terminating agent in certain polymerization reactions, controlling the molecular weight and introducing an aldehyde end-group for further functionalization.

More significantly, a derivative of this compound containing a polymerizable group (e.g., a vinyl or acrylate (B77674) group) could be synthesized and used as a comonomer. The resulting polymer would have pendant aldehyde groups, which could then be used to attach other molecules, such as crosslinkers, bioactive compounds, or fluorescent dyes, through reactions like Schiff base formation or Wittig reactions. The steric bulk of the 3-ethyl-3-methylpentyl side chain could influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility.

Table 4: Potential Roles of this compound in Polymer Chemistry

| Application | Method of Incorporation | Resulting Polymer Feature | Potential Use |

|---|---|---|---|

| Chain Transfer Agent | Addition during polymerization | Aldehyde-terminated polymers | Surface modification, block copolymer synthesis |

| Comonomer Derivative | Copolymerization of a functionalized monomer | Polymers with pendant aldehyde groups | Crosslinkable materials, bioconjugation |

Future Perspectives and Emerging Research Avenues in Branched Aldehyde Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of structurally complex molecules like 3-ethyl-3-methylpentanal heavily relies on the development of innovative catalytic systems that offer superior control over efficiency and selectivity. α-branched aldehydes present unique challenges due to steric hindrance and the potential for multiple reaction pathways. nih.govbohrium.comnih.gov Current research is focused on overcoming these hurdles through organocatalysis, metal-catalyzed methods, and dual catalysis strategies. nih.govnih.gov

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of branched aldehydes. nih.gov Chiral amines, for instance, can activate aldehydes towards nucleophilic attack, enabling the stereocontrolled formation of new carbon-carbon and carbon-heteroatom bonds. For the synthesis of precursors to this compound, tailored organocatalysts could facilitate the introduction of the ethyl and methyl groups with high enantioselectivity.

Metal-based catalysts, particularly those involving transition metals like rhodium and palladium, are also at the forefront of innovation. nih.gov For example, rhodium-catalyzed hydroformylation of appropriately substituted alkenes represents a direct route to branched aldehydes. acs.org The development of ligands that can precisely control the regioselectivity of this reaction is a key area of research, aiming to favor the formation of the desired branched isomer over linear byproducts. acs.org

Dual catalysis, which combines the advantages of two different catalytic cycles, offers a synergistic approach to complex transformations. nih.govnih.gov This strategy could be employed to construct the quaternary carbon center of this compound's precursors in a single step with high stereocontrol.

A comparative overview of emerging catalytic systems for branched aldehyde synthesis is presented in the table below.

| Catalytic System | Key Advantages | Potential Application for this compound Synthesis | Key Research Focus |

| Organocatalysis | Metal-free, environmentally benign, high stereoselectivity. | Asymmetric α-alkylation to introduce ethyl and methyl groups. | Development of more active and selective catalysts for sterically hindered substrates. |

| Metal Catalysis (e.g., Rh, Pd) | High efficiency, good functional group tolerance. | Regioselective hydroformylation of a corresponding alkene. | Ligand design for precise control of regioselectivity and enantioselectivity. acs.org |

| Dual Catalysis | Synergistic activation, access to novel transformations. | One-pot synthesis of the quaternary carbon center. | Catalyst compatibility and understanding of reaction mechanisms. |

Integration with Flow Chemistry and Sustainable Synthesis Principles

The integration of continuous flow chemistry is set to revolutionize the synthesis of branched aldehydes by offering enhanced safety, scalability, and efficiency compared to traditional batch processes. acs.orgnih.gov The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors allows for the optimization of reactions that are often challenging in batch, such as those involving highly reactive intermediates or exothermic processes. acs.orgmdpi.com

For the synthesis of this compound, flow chemistry offers several potential advantages. For instance, the selective reduction of a corresponding ester to the aldehyde can be achieved with high precision in a flow reactor, minimizing over-reduction to the alcohol. colab.wsresearchgate.net Aldol (B89426) reactions, which are crucial for carbon-carbon bond formation, are often exothermic and can be better controlled in a continuous flow setup, leading to higher yields and selectivities. nih.gov

Furthermore, flow chemistry aligns with the principles of sustainable synthesis by enabling process intensification, reducing solvent waste, and facilitating the use of immobilized catalysts that can be easily recycled. acs.org The ability to safely handle hazardous reagents and intermediates in a closed-loop system also contributes to a greener and safer manufacturing process.

The table below summarizes the key benefits of integrating flow chemistry into the synthesis of branched aldehydes.

| Feature of Flow Chemistry | Benefit for Branched Aldehyde Synthesis | Example Application for this compound |

| Precise Parameter Control | Improved selectivity and yield, reduced byproducts. | Selective reduction of an ester precursor to the aldehyde. colab.wsresearchgate.net |

| Enhanced Heat and Mass Transfer | Safe handling of exothermic reactions, faster reaction times. | Controlled aldol condensation for building the carbon skeleton. nih.gov |

| Process Intensification | Smaller reactor footprint, higher throughput. | Scalable and on-demand production. |

| Use of Immobilized Catalysts | Easy catalyst separation and recycling, reduced waste. | Heterogeneous catalysis for hydroformylation or hydrogenation steps. |

Exploration of Bio-inspired and Biocatalytic Approaches for Aldehyde Transformations

Nature's catalysts, enzymes, offer a highly selective and environmentally benign alternative to traditional chemical methods for the synthesis of aldehydes. nih.govnih.gov The field of biocatalysis is rapidly advancing, with engineered enzymes and whole-cell systems being developed for a wide range of chemical transformations. nih.gov

For the production of branched aldehydes like this compound, several biocatalytic routes can be envisioned. For example, alcohol dehydrogenases (ADHs) can be used for the selective oxidation of a corresponding primary alcohol. researchgate.net Carboxylic acid reductases (CARs) offer a direct route from carboxylic acids to aldehydes, bypassing the need for multi-step chemical reductions. semanticscholar.org

Bio-inspired catalysis, which involves the design of synthetic catalysts that mimic the active sites of enzymes, is another promising avenue. acs.org These catalysts can offer the high selectivity of enzymes while being more robust and versatile. For instance, synthetic mimics of oxidoreductases could be developed for the efficient and selective oxidation of alcohols to aldehydes under mild conditions.

The use of engineered microorganisms as whole-cell biocatalysts provides a platform for the de novo synthesis of aldehydes from simple feedstocks. nih.gov By assembling a metabolic pathway containing the necessary enzymes, it may be possible to produce this compound directly from renewable resources.

The following table highlights some of the key biocatalytic and bio-inspired approaches relevant to branched aldehyde synthesis.

| Approach | Description | Potential for this compound |

| Enzymatic Catalysis | Use of isolated enzymes (e.g., ADHs, CARs) for specific transformations. researchgate.netsemanticscholar.org | Selective oxidation of 3-ethyl-3-methylpentanol or reduction of 3-ethyl-3-methylpentanoic acid. |

| Whole-Cell Biocatalysis | Use of engineered microorganisms to perform multi-step syntheses. nih.gov | De novo synthesis from simple carbon sources. |

| Bio-inspired Catalysis | Synthetic catalysts designed to mimic the function of natural enzymes. acs.org | Robust and selective catalysts for oxidation or C-C bond forming reactions. |

Advanced Multiscale Modeling in Aldehyde Reactivity and Process Optimization

Computational modeling has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and enabling the rational design of catalysts and processes. ucl.ac.ukresearchgate.net Advanced multiscale modeling, which combines different levels of theory to simulate complex chemical systems, is poised to accelerate the development of new synthetic routes to branched aldehydes. udel.edukit.edu

At the quantum mechanical level, density functional theory (DFT) can be used to elucidate the transition states of key reaction steps, such as the formation of the quaternary carbon center in the synthesis of this compound. acs.org This information is crucial for understanding catalyst performance and for designing new catalysts with improved activity and selectivity.

Molecular dynamics (MD) simulations can be employed to study the behavior of reactants and catalysts in solution, providing insights into solvent effects and the role of non-covalent interactions. This is particularly important for understanding the stereoselectivity of organocatalyzed reactions.

At a larger scale, computational fluid dynamics (CFD) can be used to model and optimize reactor performance, especially in the context of flow chemistry. ucl.ac.uk By simulating the flow patterns and heat and mass transfer within a microreactor, it is possible to identify optimal operating conditions for the synthesis of this compound, leading to higher yields and purities.

The integration of these different modeling techniques into a multiscale framework allows for a holistic understanding of the entire synthetic process, from the molecular level to the reactor scale. kit.edu This predictive power can significantly reduce the experimental effort required for process development and optimization.

The table below outlines the application of different modeling techniques in the study of branched aldehyde synthesis.

| Modeling Technique | Level of Theory | Application in Branched Aldehyde Chemistry |

| Density Functional Theory (DFT) | Quantum Mechanics | Elucidation of reaction mechanisms, catalyst design. acs.org |

| Molecular Dynamics (MD) | Classical Mechanics | Study of solvent effects, conformational analysis of catalysts and substrates. |

| Computational Fluid Dynamics (CFD) | Continuum Mechanics | Reactor design and optimization, process simulation. ucl.ac.uk |

| Multiscale Modeling | Integrated Approach | Holistic process understanding and optimization from molecule to reactor. udel.edukit.edu |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.